N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-25-17-9-8-16(12-18(17)26-2)22-13-15(11-20(22)24)21-19(23)10-14-6-4-3-5-7-14/h3-9,12,15H,10-11,13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTGGXVAEWRQKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)CC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-phenylacetamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor such as 3,4-dimethoxyphenylacetic acid and an amine derivative.
Attachment of the Phenylacetamide Moiety: The phenylacetamide group is introduced via an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings can be replaced by other substituents using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-phenylacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as polymers and coatings.
Biological Research: The compound is used in studies investigating its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It may be utilized in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs with Pyrrolidinone or Amide Cores
N-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetamide (CAS 896371-10-1)
- Molecular Formula : C21H24N2O3 (MW 352.4) .
- Key Differences : The 3,4-dimethylphenyl and 4-methoxyphenyl substituents replace the target compound’s 3,4-dimethoxyphenyl and phenyl groups.
- This may enhance membrane permeability but reduce aqueous stability.
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Synthesis : 80% yield via benzoyl chloride and 3,4-dimethoxyphenethylamine reaction .
- Key Differences: A flexible ethyl linker replaces the pyrrolidinone ring.
- Implications: The absence of a rigid pyrrolidinone may reduce binding specificity in biological targets. The benzamide group (vs.
Analogs with Varied Acyl and Aromatic Substituents
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
- Structure : Features a benzothiazole ring with a trifluoromethyl group .
- Key Differences : The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing metabolic stability but possibly reducing solubility.
- Implications : Compared to the target compound’s dimethoxy groups, this substitution may confer resistance to oxidative metabolism but require formulation adjustments for bioavailability.
N-(tert-butyl)-4-(3,4-dimethoxyphenyl)butanamide (15ma)
- Synthesis : 46% yield from brominated precursors .
- Key Differences: A tert-butyl group and butanamide chain replace the pyrrolidinone and phenylacetamide.
Solubility and Stability
- Methoxy groups (as in the target compound) improve water solubility compared to methyl or trifluoromethyl substituents . However, dimethoxy groups may undergo demethylation in vivo, as seen in lignin model compounds under alkaline conditions .
Hydrogen Bonding and Target Binding
- Compounds with hydroxy groups (e.g., N-[(2S,3S,5S)-5-formamido-3-hydroxy-...]acetamide) exhibit enhanced hydrogen-bonding capacity, which may improve target affinity but reduce metabolic stability .
- The target compound’s pyrrolidinone oxygen could serve as a hydrogen-bond acceptor, balancing affinity and stability.
Electron Effects
- Trifluoromethyl groups () increase electronegativity, while methoxy groups (target compound) donate electrons. These differences influence charge distribution and interactions with hydrophobic or polar protein pockets.
Biological Activity
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-phenylacetamide is a novel compound that has garnered interest due to its potential biological activities. This article delves into the compound's structure, synthesis, and various biological activities, including its effects on different biological systems.
Compound Overview
- Chemical Name : this compound
- Molecular Formula : C26H26N2O4
- IUPAC Name : N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide
- CAS Number : Not specified in the sources.
The compound targets multiple biological pathways, primarily involving kinases and other signaling molecules. It has been included in various screening libraries for its potential therapeutic applications, particularly in cancer treatment and neurodegenerative diseases.
2. Antioxidant Activity
Research indicates that derivatives of this compound exhibit significant antioxidant properties. A study demonstrated that it effectively mitigates oxidative stress in cellular models, protecting against H2O2-induced injury by modulating the IL-6 signaling pathway .
3. Anticancer Properties
The compound's derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, studies have reported that certain derivatives exhibited cytotoxic effects on various cancer cell lines, suggesting their potential as anti-cancer agents .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| TK-10 | 10 | Moderate cytotoxicity |
| HT-29 | 15 | Significant growth inhibition |
| SH-SY5Y | 20 | Protection against oxidative stress |
4. Neuroprotective Effects
In neurodegenerative disease models, the compound has demonstrated protective effects on neuronal cells. Its ability to reduce apoptosis and promote cell survival under stress conditions highlights its therapeutic potential in treating diseases like Alzheimer's and Parkinson's .
5. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines, which could be beneficial in managing chronic inflammatory conditions .
Case Study 1: Antioxidant Evaluation
A series of tests were conducted to assess the antioxidant capacity of this compound derivatives using the DPPH assay. The results indicated a significant reduction in DPPH radical concentration at concentrations as low as 20 µM.
Case Study 2: Cancer Cell Line Testing
In vitro studies on the effects of the compound on breast cancer cell lines revealed that at an IC50 of approximately 15 µM, it induced apoptosis through the activation of caspase pathways. Flow cytometry analysis confirmed increased annexin V positivity in treated cells compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
